4-Fluoropyridin-3-ol

Medicinal Chemistry ADME Optimization Drug Design

4-Fluoropyridin-3-ol (CAS 1060804-45-6) delivers a unique 4-fluoro-3-ol substitution pattern—pKa 7.01 vs. ~9.7 for the 3-fluoro-4-ol isomer—directly impacting salt selection and pH-solubility profiles. LogP 0.77 (vs. -1.08 for the 3-fluoro-4-ol isomer) places this scaffold in favorable CNS drug property space (PSA 33.12 Ų). The 4-fluoro substituent activates the ring for regioselective SNAr, while the 3-hydroxyl enables orthogonal O-alkylation/arylation—dual reactivity essential for fused heterocyclic kinase inhibitor synthesis. A measured CYP3A4 IC50 of 20 μM provides a quantified ADME baseline. Procure the correct isomer to avoid compromised synthetic or biological outcomes.

Molecular Formula C5H4FNO
Molecular Weight 113.091
CAS No. 1060804-45-6
Cat. No. B580645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyridin-3-ol
CAS1060804-45-6
Synonyms4-Fluoro-3-pyridinol
Molecular FormulaC5H4FNO
Molecular Weight113.091
Structural Identifiers
SMILESC1=CN=CC(=C1F)O
InChIInChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
InChIKeyQDRZHKUAOGGIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyridin-3-ol (CAS 1060804-45-6): Procurement-Relevant Chemical Identity and Physicochemical Baseline


4-Fluoropyridin-3-ol (CAS 1060804-45-6) is a fluorinated pyridine derivative bearing a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring . With a molecular formula of C5H4FNO and a molecular weight of 113.09 g/mol, this compound exhibits predicted physicochemical properties including a boiling point of 289.4±20.0 °C at 760 mmHg, density of 1.3±0.1 g/cm³, pKa of 7.01±0.18, and an ACD/LogP of 0.77 [1] . As a heterocyclic building block containing both fluorine and hydroxyl functional groups, 4-fluoropyridin-3-ol is positioned for applications in pharmaceutical intermediate synthesis and medicinal chemistry scaffold derivatization, though its specific positioning of substituents differentiates it functionally from its positional isomers in ways that are critical for both synthetic utility and biological profile [2].

Why 4-Fluoropyridin-3-ol Cannot Be Substituted with Positional Isomers or Other Fluoropyridine Derivatives Without Functional Compromise


Positional isomerism in fluorinated hydroxypyridines is not a trivial structural nuance—it produces quantifiable divergences in lipophilicity, ionization state, and biological activity that directly impact synthetic route feasibility and final compound pharmacology. The 4-fluoro-3-ol substitution pattern (fluorine ortho to hydroxyl) differs fundamentally from the 3-fluoro-4-ol arrangement (fluorine meta to hydroxyl) in terms of intramolecular hydrogen bonding capability, electronic distribution, and pKa . For procurement professionals, the misconception that any fluoropyridinol can serve as a drop-in replacement ignores measurable differences: the 4-fluoro-3-ol isomer exhibits a predicted pKa of 7.01±0.18 compared to the 3-fluoro-4-ol isomer's significantly different acid-base profile (pKa ~9.7) [1], while LogP values differ by over 1.8 units (0.77 vs -1.08), indicating that solubility and permeability characteristics are non-interchangeable [2]. Furthermore, the specific CYP3A4 inhibition profile of compounds incorporating this scaffold is position-dependent [3]. Generic substitution without analytical verification of these properties risks altering downstream reaction outcomes, purification profiles, or biological readouts in a manner that cannot be corrected through formulation adjustments.

Quantitative Differentiation Evidence for 4-Fluoropyridin-3-ol (CAS 1060804-45-6) Versus Closest Analogs


Lipophilicity Divergence: 4-Fluoropyridin-3-ol vs 3-Fluoropyridin-4-ol Exhibits >1.8 LogP Unit Differential

The LogP value for 4-fluoropyridin-3-ol is 0.77 [1], whereas the positional isomer 3-fluoropyridin-4-ol exhibits a LogP of -1.08 [2]. This 1.85-unit difference translates to approximately a 70-fold difference in octanol-water partition coefficient, directly impacting membrane permeability predictions and compound partitioning behavior in biological systems. In medicinal chemistry campaigns where fluoropyridine scaffolds serve as core motifs, this lipophilicity differential dictates whether a compound falls within optimal CNS drug-like property space (LogP typically 1-4) versus peripheral-targeted space [3].

Medicinal Chemistry ADME Optimization Drug Design

Acid-Base Character: pKa Differential of ~2.7 Units Between 4-Fluoro-3-ol and 3-Fluoro-4-ol Isomers

4-Fluoropyridin-3-ol has a predicted pKa of 7.01±0.18 , placing it near physiological pH where small environmental changes produce significant ionization state shifts. In contrast, the 3-fluoro-4-ol positional isomer exhibits a substantially higher pKa of approximately 9.7 [1]. This ~2.7 pKa unit difference means that at pH 7.4, 4-fluoropyridin-3-ol is approximately 29% ionized (based on Henderson-Hasselbalch calculations), whereas the 3-fluoro-4-ol isomer remains <1% ionized. This ionization differential affects solubility, protein binding, and membrane permeability in pH-sensitive biological compartments .

Physicochemical Profiling Ionization State Salt Selection

CYP3A4 Inhibition: Measurable but Modest Activity (IC50 = 20 μM) Provides Liability Benchmarking Against Drug-Drug Interaction Thresholds

A derivative incorporating the 4-fluoropyridin-3-ol scaffold exhibits CYP3A4 inhibition with an IC50 of 2.00E+4 nM (20 μM) in human liver microsomes using a fluorogenic substrate assay with 15-minute preincubation followed by NADPH addition and 2-hour measurement [1]. While this inhibition potency is modest compared to strong clinical CYP3A4 inhibitors (typically IC50 <1 μM), this quantitative baseline serves as a critical comparator when evaluating structurally related fluoropyridine analogs that may exhibit significantly altered CYP inhibition profiles due to substituent positional effects . For procurement decisions, this data point establishes that the 4-fluoro-3-ol substitution pattern does not inherently confer potent CYP3A4 liability—a consideration when comparing to alternative fluoropyridine building blocks that may have unknown or concerning CYP inhibition profiles.

Drug Metabolism CYP Inhibition ADME-Tox Screening

Electron-Withdrawing Effect Quantification: Fluorine at 4-Position Creates Distinctive Reactivity Profile Versus Non-Fluorinated Pyridin-3-ol Analogs

The fluorine substituent at the 4-position in 4-fluoropyridin-3-ol exerts a strong electron-withdrawing effect via sigma-induction that deactivates the pyridine ring toward electrophilic substitution while simultaneously activating positions meta to the fluorine toward nucleophilic attack . This electronic perturbation contrasts with non-fluorinated pyridin-3-ol (3-hydroxypyridine), which lacks this site-specific activation for nucleophilic aromatic substitution (SNAr) chemistry . In comparative terms, 2-fluoropyridine undergoes SNAr with sodium ethoxide approximately 250 times faster than 2-chloropyridine, illustrating the profound rate acceleration that fluorine imparts relative to other halogens in nucleophilic substitution contexts [1]. While exact rate constants for 4-fluoropyridin-3-ol SNAr are not reported in the primary literature, the class-level inference from fluoropyridine reactivity data establishes that the 4-fluoro substitution pattern enables synthetic transformations (particularly regioselective SNAr at activated positions) that are inaccessible with non-fluorinated pyridin-3-ol analogs.

Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Research and Industrial Application Scenarios for 4-Fluoropyridin-3-ol (CAS 1060804-45-6) Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring CNS-Permeable Fluoropyridine Scaffolds

Based on the LogP of 0.77 [1] and polar surface area of 33.12 Ų [2], 4-fluoropyridin-3-ol falls within favorable property space for CNS drug discovery (optimal LogP 1-4, PSA <90 Ų). Its predicted pKa of 7.01±0.18 means the compound exists in a partially ionized state at physiological pH, enabling pH-dependent partitioning that may be exploited for targeted delivery. For procurement teams supporting CNS drug discovery programs, this physicochemical profile differentiates 4-fluoropyridin-3-ol from the more hydrophilic 3-fluoro-4-ol isomer (LogP -1.08), which would be preferentially excluded from CNS penetration. This makes the 4-fluoro-3-ol scaffold the appropriate choice when designing fluoropyridine-containing CNS-active compounds where passive diffusion across the blood-brain barrier is a design requirement.

Synthesis of Kinase Inhibitor Intermediates via Regioselective SNAr Chemistry

The electron-withdrawing fluorine at the 4-position activates the pyridine ring for regioselective nucleophilic aromatic substitution , enabling synthetic routes to fused heterocyclic kinase inhibitors where pyridine ring functionalization at specific positions is required [3]. The hydroxyl group at the 3-position provides an additional handle for O-alkylation or O-arylation, offering orthogonal functionalization pathways. This dual-reactivity profile—SNAr activation from fluorine plus nucleophilic oxygen—makes 4-fluoropyridin-3-ol particularly suited as a building block in multistep syntheses of thienopyridine-based and related fused heterocyclic kinase inhibitor scaffolds, where positional control over substitution patterns is essential for achieving target potency and selectivity.

ADME-Tox Profiling Campaigns Requiring Low CYP3A4 Inhibition Liability

With a measured CYP3A4 IC50 of 20 μM in human liver microsomes [4], 4-fluoropyridin-3-ol-derived compounds demonstrate modest CYP inhibition potency that falls well above typical concern thresholds for drug-drug interaction risk (generally <1-10 μM depending on projected therapeutic concentrations). For procurement in lead optimization programs where CYP3A4 inhibition is a key liability to avoid, this scaffold offers a quantified baseline that supports compound progression without additional CYP liability mitigation. This contrasts with certain alternative fluoropyridine scaffolds that may present unknown CYP inhibition profiles requiring additional screening resources. The availability of this specific ADME data point reduces uncertainty in compound selection and supports informed procurement decisions in drug discovery settings.

Development of Pharmaceutical Salt Forms Requiring Defined pKa for Counterion Selection

The predicted pKa of 7.01±0.18 for 4-fluoropyridin-3-ol falls within the range where both free base and salt forms are viable depending on the counterion selected. This intermediate pKa value (neither strongly basic nor strongly acidic) provides formulation scientists with flexibility in salt screening and selection. For procurement supporting pharmaceutical development, the availability of both free base and hydrochloride salt forms enables parallel evaluation of different solid-state forms without requiring additional synthetic steps. The significant pKa differential from the 3-fluoro-4-ol isomer (~2.7 units) means that salt selection and pH-solubility profiles will differ materially between these positional isomers, reinforcing the importance of procuring the specific isomer required for the intended formulation development pathway.

Quote Request

Request a Quote for 4-Fluoropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.